EGFRInhibitorIII
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Overview
Description
EGFRInhibitorIII is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in cellular proliferation, differentiation, and survival. Abnormal activation of EGFR is associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EGFRInhibitorIII involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a substituted aniline derivative, followed by cyclization and functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring high yield and purity. This process includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
EGFRInhibitorIII undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are intermediates that are further modified to produce the final this compound compound. These intermediates include various substituted anilines and pyrimidines .
Scientific Research Applications
EGFRInhibitorIII has a wide range of scientific research applications, including:
Mechanism of Action
EGFRInhibitorIII exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival . The primary molecular targets include the EGFR itself and associated signaling molecules such as RAS, RAF, and PI3K .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to EGFRInhibitorIII include:
Gefitinib: Another EGFR tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
Afatinib: A second-generation EGFR inhibitor with broader activity against EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for certain EGFR mutations, making it a valuable tool in precision medicine. Its ability to overcome resistance mechanisms seen with other inhibitors highlights its potential in clinical applications .
Properties
Molecular Formula |
C16H8Cl3FN4O |
---|---|
Molecular Weight |
397.6 g/mol |
InChI |
InChI=1S/C16H8Cl3FN4O/c17-6-15(25)23-8-1-2-13-9(3-8)16(22-7-21-13)24-14-5-11(19)10(18)4-12(14)20/h1-5,7H,(H,23,25)(H,21,22,24) |
InChI Key |
TUYZBSNOXFHLKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)[C]Cl)C(=NC=N2)NC3=CC(=C(C=C3F)Cl)Cl |
Origin of Product |
United States |
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